molecular formula C6H3Cl4NO2S B080623 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine CAS No. 13108-52-6

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

Cat. No.: B080623
CAS No.: 13108-52-6
M. Wt: 295 g/mol
InChI Key: NMCCNOZOBBWFMN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is a chlorinated pyridine derivative known for its significant chemical stability and reactivity. This compound, with the molecular formula C6H3Cl4NO2S, is primarily used in various industrial and research applications due to its unique chemical properties.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: Employed in the production of agrochemicals and as an intermediate in the synthesis of various specialty chemicals.

Mechanism of Action

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine typically involves the chlorination of 4-(methylsulfonyl)pyridine. The process can be summarized as follows:

    Starting Material: 4-(methylsulfonyl)pyridine.

    Chlorination: The compound is subjected to chlorination using chlorine gas or other chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the presence of a catalyst to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Ensuring the purity of 4-(methylsulfonyl)pyridine.

    Chlorination Process: Utilizing large-scale chlorination reactors with precise temperature and pressure controls.

    Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, although this is less common due to the stability of the chlorinated pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Major Products

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of partially dechlorinated products.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachloropyridine: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.

    4-(Methylsulfonyl)pyridine: Lacks the chlorination, resulting in different reactivity and applications.

    2,3,5,6-Tetrachloro-4-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfonyl group, leading to different chemical properties.

Uniqueness

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is unique due to the presence of both the highly reactive chlorinated pyridine ring and the methylsulfonyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCCNOZOBBWFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044795
Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Molecular Weight

295.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13108-52-6
Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=13108-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)-
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Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Record name 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine
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Record name 2,3,5,6-TETRACHLORO-4-(METHYLSULFONYL)PYRIDINE
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